molecular formula C10H18Cl2N6O B12760535 9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride CAS No. 86626-13-3

9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride

Cat. No.: B12760535
CAS No.: 86626-13-3
M. Wt: 309.19 g/mol
InChI Key: LMWUJAFTIRLIFO-UHFFFAOYSA-N
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Description

9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride is a synthetic compound that belongs to the class of purine derivatives. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes an amino and hydroxypropyl group, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride typically involves the reaction of a purine derivative with an appropriate amino alcohol. One common method involves the alkylation of a purine base with 1-chloro-2,3-epoxypropane, followed by aminolysis with a suitable amine . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions may introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3-Amino-2-hydroxypropyl)-6-dimethylaminopurine dihydrochloride is unique due to the presence of both amino and hydroxypropyl groups, which confer distinct chemical properties and biological activities. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with biological targets in a specific manner .

Properties

CAS No.

86626-13-3

Molecular Formula

C10H18Cl2N6O

Molecular Weight

309.19 g/mol

IUPAC Name

1-amino-3-[6-(dimethylamino)purin-9-yl]propan-2-ol;dihydrochloride

InChI

InChI=1S/C10H16N6O.2ClH/c1-15(2)9-8-10(13-5-12-9)16(6-14-8)4-7(17)3-11;;/h5-7,17H,3-4,11H2,1-2H3;2*1H

InChI Key

LMWUJAFTIRLIFO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC(CN)O.Cl.Cl

Origin of Product

United States

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